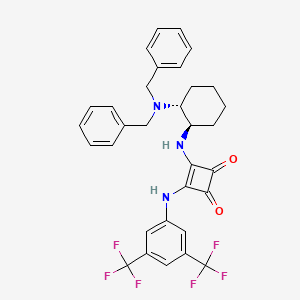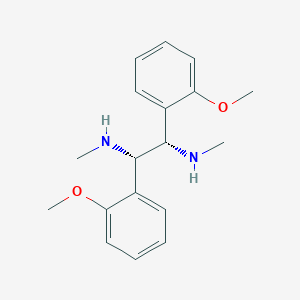
(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound with two methoxyphenyl groups attached to the ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of 2-methoxybenzaldehyde with a suitable amine source under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogenating agents or nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which (1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-(2-Methoxyphenyl)cyclopropanecarboxylic Acid: Another chiral compound with methoxyphenyl groups.
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: A compound with similar structural features and applications.
Uniqueness
(1S,2S)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is unique due to its specific stereochemistry and the presence of two methoxyphenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H24N2O2 |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-bis(2-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2O2/c1-19-17(13-9-5-7-11-15(13)21-3)18(20-2)14-10-6-8-12-16(14)22-4/h5-12,17-20H,1-4H3/t17-,18-/m0/s1 |
Clave InChI |
RIRNKRKKTBVHQS-ROUUACIJSA-N |
SMILES isomérico |
CN[C@@H](C1=CC=CC=C1OC)[C@H](C2=CC=CC=C2OC)NC |
SMILES canónico |
CNC(C1=CC=CC=C1OC)C(C2=CC=CC=C2OC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


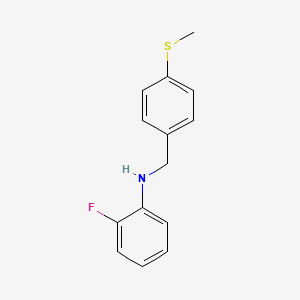
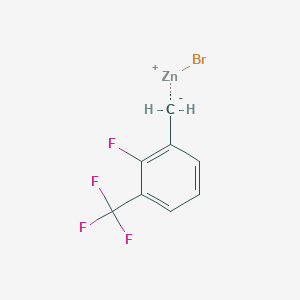
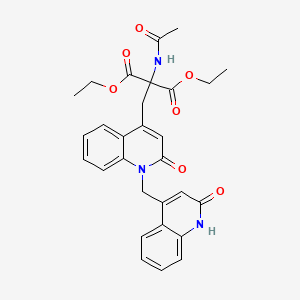
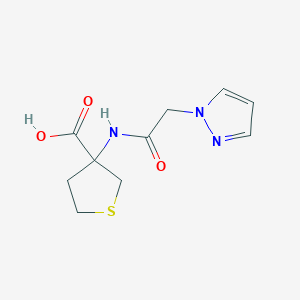



![7,7-Dimethyl-3-azabicyclo[4.1.0]heptane](/img/structure/B14896359.png)
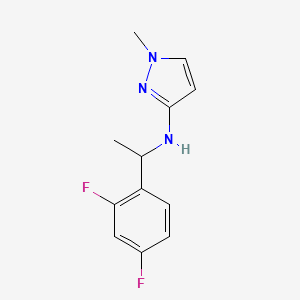
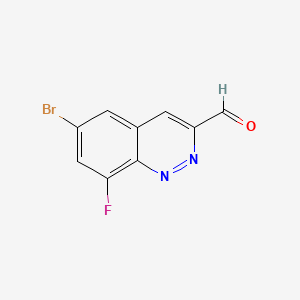
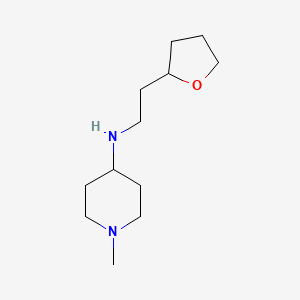
![6-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14896399.png)
